6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential anticancer applications.
Uniqueness: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and novel materials .
Biological Activity
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a member of the pyrrolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound's unique structure, featuring a pyrrolo ring fused with a pyrimidine core, positions it as a promising candidate for further research, especially in anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4, with a molecular weight of approximately 178.20 g/mol. The presence of an ethyl group at the 6-position and an amino group at the 4-position enhances its reactivity and potential interactions with biological targets.
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines, including this compound, exhibit significant biological activity through various mechanisms:
- Inhibition of Kinases : Compounds in this class have shown potent inhibition against key kinases such as epidermal growth factor receptor (EGFR) and ErbB2. This inhibition leads to apoptosis in cancer cells by triggering cell cycle arrest and increasing levels of active caspase-3, a marker for apoptosis .
- Targeting Malaria : Some studies have explored similar compounds as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival. For instance, pyrrolo[2,3-d]pyrimidines have been designed to inhibit PfCDPK4 with promising IC50 values ranging from 0.210 to 0.530 μM .
Biological Activity Data
Biological Activity | Target | IC50 Value | Reference |
---|---|---|---|
EGFR Inhibition | EGFR | 0.016 μM | |
Apoptosis Induction | Caspase-3 | Increased activity | |
PfCDPK4 Inhibition | PfCDPK4 | 0.210–0.530 μM |
Case Studies
- Anticancer Activity : A derivative of pyrrolo[3,4-d]pyrimidine demonstrated significant anti-proliferative effects against A549 lung cancer cells with an IC50 value of 8.21 μM. This study highlighted the compound's potential as a lead structure for developing novel anticancer agents .
- Inhibitory Effects on Malaria : In silico studies designed pyrrolo[2,3-d]pyrimidines as potential inhibitors against PfCDPKs, revealing that certain derivatives could effectively bind to the active sites of these kinases and inhibit their function .
Discussion
The biological activity of this compound suggests its potential application in medicinal chemistry, particularly in cancer therapy and infectious disease treatment. The compound's ability to inhibit key enzymes involved in critical cellular processes underlines its significance as a lead compound for further development.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-ethylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-3-6-7(4-12)10-5-11-8(6)9/h3-5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
XGBMUECAYNVBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=C1)N=CN=C2N |
Origin of Product |
United States |
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